(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate
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Overview
Description
(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate is a synthetic peptide fragment derived from the amyloid beta-protein, which is associated with Alzheimer’s disease. This compound is often used in scientific research to study the aggregation properties and neurotoxic effects of amyloid beta-proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Val2)-Amyloid b-Protein (1-6) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve automated peptide synthesizers and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, if present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.
Substitution: Amino acid residues can be substituted to study the effects on peptide properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to cross-linked peptides, while reduction can yield linear peptides with free thiol groups.
Scientific Research Applications
(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amyloid beta-proteins in cellular processes.
Medicine: Exploring potential therapeutic targets for Alzheimer’s disease.
Industry: Developing diagnostic tools and assays for amyloid beta-protein detection.
Mechanism of Action
The mechanism of action of (Val2)-Amyloid b-Protein (1-6) Trifluoroacetate involves its ability to aggregate and form fibrils, which are characteristic of amyloid beta-proteins. These fibrils can disrupt cellular function by interacting with cell membranes and inducing oxidative stress. The molecular targets include neuronal receptors and enzymes involved in amyloid beta-protein metabolism.
Comparison with Similar Compounds
Similar Compounds
(Val2)-Amyloid b-Protein (1-42): A longer peptide fragment that forms more stable fibrils.
(Gly3)-Amyloid b-Protein (1-6): A variant with glycine at position 3, affecting its aggregation properties.
(Phe4)-Amyloid b-Protein (1-6): A variant with phenylalanine at position 4, altering its hydrophobic interactions.
Uniqueness
(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate, which can influence its solubility and stability. This makes it a valuable tool for studying the early stages of amyloid beta-protein aggregation and its effects on cellular function.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N11O11.C2HF3O2/c1-18(2)28(46-29(51)21(36)15-27(49)50)33(55)43-23(10-11-26(47)48)31(53)44-24(13-19-7-4-3-5-8-19)32(54)42-22(9-6-12-40-35(37)38)30(52)45-25(34(56)57)14-20-16-39-17-41-20;3-2(4,5)1(6)7/h3-5,7-8,16-18,21-25,28H,6,9-15,36H2,1-2H3,(H,39,41)(H,42,54)(H,43,55)(H,44,53)(H,45,52)(H,46,51)(H,47,48)(H,49,50)(H,56,57)(H4,37,38,40);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJFBULZCNFIAT-CVZMTQALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52F3N11O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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